(2S)-4-carbamoyl-2-[(2R)-2-hydroxypropanamido]butanoic acid
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Overview
Description
(2S)-4-carbamoyl-2-[(2R)-2-hydroxypropanamido]butanoic acid is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes both amide and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-carbamoyl-2-[(2R)-2-hydroxypropanamido]butanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Amide Bond: This can be achieved by reacting an appropriate carboxylic acid derivative with an amine under dehydrating conditions.
Hydroxyl Group Introduction: The hydroxyl group can be introduced via reduction reactions, often using reagents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and green chemistry principles are often employed to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(2S)-4-carbamoyl-2-[(2R)-2-hydroxypropanamido]butanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acid chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while reduction of the amide group produces an amine.
Scientific Research Applications
(2S)-4-carbamoyl-2-[(2R)-2-hydroxypropanamido]butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-4-carbamoyl-2-[(2R)-2-hydroxypropanamido]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular pathways involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-4-carbamoyl-2-aminobutanoic acid: Similar structure but lacks the hydroxyl group.
(2R)-2-hydroxypropanamide: Contains the hydroxyl and amide groups but lacks the carbamoyl group.
Uniqueness
(2S)-4-carbamoyl-2-[(2R)-2-hydroxypropanamido]butanoic acid is unique due to the presence of both the carbamoyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications and interactions that are not possible with simpler analogs.
Properties
CAS No. |
2763741-14-4 |
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Molecular Formula |
C8H14N2O5 |
Molecular Weight |
218.2 |
Purity |
95 |
Origin of Product |
United States |
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